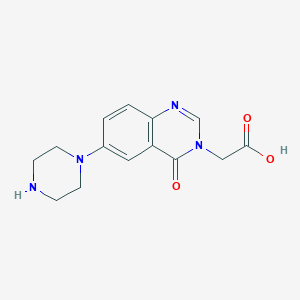

2-(4-Oxo-6-(piperazin-1-yl)quinazolin-3(4H)-yl)acetic acid

Descripción general

Descripción

2-(4-Oxo-6-(piperazin-1-yl)quinazolin-3(4H)-yl)acetic acid is a synthetic organic compound that belongs to the quinazoline family. Quinazolines are known for their diverse biological activities and are often used in medicinal chemistry for drug development. This compound features a quinazoline core with a piperazine moiety and an acetic acid group, which may contribute to its unique chemical and biological properties.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Oxo-6-(piperazin-1-yl)quinazolin-3(4H)-yl)acetic acid typically involves the following steps:

Formation of the Quinazoline Core: The quinazoline core can be synthesized through the cyclization of appropriate precursors, such as anthranilic acid derivatives, with formamide or other suitable reagents.

Introduction of the Piperazine Moiety: The piperazine group can be introduced via nucleophilic substitution reactions, where a halogenated quinazoline derivative reacts with piperazine.

Attachment of the Acetic Acid Group: The acetic acid group can be introduced through acylation reactions, where the quinazoline-piperazine intermediate reacts with acetic anhydride or acetyl chloride.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimizing the above synthetic routes for large-scale production. This includes using cost-effective reagents, optimizing reaction conditions (temperature, pressure, solvents), and employing continuous flow chemistry techniques to enhance yield and purity.

Análisis De Reacciones Químicas

Types of Reactions

2-(4-Oxo-6-(piperazin-1-yl)quinazolin-3(4H)-yl)acetic acid can undergo various chemical reactions, including:

Oxidation: The compound may undergo oxidation reactions, particularly at the piperazine moiety or the acetic acid group.

Reduction: Reduction reactions can occur at the quinazoline core or the carbonyl group.

Substitution: Nucleophilic or electrophilic substitution reactions can take place at various positions on the quinazoline ring or the piperazine moiety.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate, hydrogen peroxide, and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation can be used.

Substitution: Reagents like halogenated compounds, alkylating agents, or acylating agents are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazoline N-oxides, while reduction could produce dihydroquinazoline derivatives.

Aplicaciones Científicas De Investigación

Chemistry: It can be used as a building block for synthesizing more complex molecules.

Biology: The compound may exhibit biological activities such as antimicrobial, anticancer, or enzyme inhibition properties.

Medicine: It could serve as a lead compound for developing new pharmaceuticals targeting specific diseases.

Industry: The compound may find applications in the development of new materials or as a catalyst in chemical reactions.

Mecanismo De Acción

The mechanism of action of 2-(4-Oxo-6-(piperazin-1-yl)quinazolin-3(4H)-yl)acetic acid would depend on its specific biological activity. Generally, compounds in the quinazoline family can interact with various molecular targets, such as enzymes, receptors, or DNA. The piperazine moiety may enhance binding affinity or selectivity, while the acetic acid group could influence solubility and bioavailability.

Comparación Con Compuestos Similares

Similar Compounds

Quinazoline Derivatives: Other compounds in the quinazoline family, such as gefitinib and erlotinib, are known for their anticancer properties.

Piperazine Derivatives: Compounds like piperazine citrate and piperazine phosphate are used as anthelmintics.

Acetic Acid Derivatives: Acetic acid derivatives, such as acetylsalicylic acid (aspirin), are widely used for their anti-inflammatory and analgesic effects.

Uniqueness

2-(4-Oxo-6-(piperazin-1-yl)quinazolin-3(4H)-yl)acetic acid is unique due to its specific combination of functional groups, which may confer distinct chemical and biological properties

Actividad Biológica

2-(4-Oxo-6-(piperazin-1-yl)quinazolin-3(4H)-yl)acetic acid, a compound with the molecular formula C14H16N4O3, has garnered attention for its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant case studies, supported by diverse research findings.

- Molecular Weight : 288.3 g/mol

- CAS Number : 889958-08-1

- Chemical Structure : The compound features a quinazoline core substituted with a piperazine moiety and an acetic acid group.

Biological Activity Overview

The biological activity of this compound has been explored primarily in the context of its potential as a therapeutic agent. It has shown promise in various pharmacological assays, including antiallergic and neuroprotective effects.

Antiallergic Activity

Research indicates that derivatives related to quinazoline compounds exhibit significant antiallergic effects. For instance, studies involving related compounds have demonstrated their efficacy in the rat passive cutaneous anaphylaxis (PCA) test, where they effectively inhibited allergic responses . The structural modifications at various positions on the quinazoline ring significantly influence their potency.

Neuroprotective Effects

Recent investigations have highlighted the potential of quinazoline derivatives, including this compound, as inhibitors of acetylcholinesterase (AChE), an enzyme associated with neurodegenerative diseases like Alzheimer's. Molecular docking studies suggest that these compounds can bind effectively to both the catalytic and peripheral anionic sites of AChE, indicating dual-binding capabilities that enhance their inhibitory activity .

Case Studies and Research Findings

The mechanisms through which this compound exerts its biological effects are multifaceted:

- Inhibition of Enzymatic Activity : The compound acts as a competitive inhibitor of AChE, leading to increased levels of acetylcholine in synaptic clefts, thereby enhancing cholinergic neurotransmission.

- Modulation of Receptor Activity : It may also interact with various receptors involved in allergic responses and inflammation, although specific receptor targets require further elucidation.

Q & A

Basic Research Questions

Q. What synthetic strategies are employed to prepare 2-(4-Oxo-6-(piperazin-1-yl)quinazolin-3(4H)-yl)acetic acid, and how are key reaction conditions optimized?

The compound is synthesized via acylation of potassium 2-[2-methyl-3-(4-oxoquinazolin-3(4H)-yl)-aceto]-hydroxamate with aromatic acid chlorides in dioxane under heated conditions. Critical parameters include solvent choice (dioxane enhances acylation efficiency), stoichiometric ratios, and reaction temperature. Post-reaction purification via recrystallization or column chromatography ensures product integrity. Reaction progress is monitored using TLC or HPLC.

Q. Which spectroscopic and analytical techniques are essential for confirming the structural identity of this compound?

- 1H/13C NMR : Assigns proton/carbon environments, particularly the quinazolinone core and piperazine substituents.

- IR Spectroscopy : Identifies carbonyl (C=O, ~1700 cm⁻¹) and carboxylic acid (O-H, ~2500-3300 cm⁻¹) functional groups.

- HRMS : Validates molecular weight (e.g., [M+H]+ ion).

- X-ray crystallography : Resolves crystal packing and absolute configuration.

Q. What preliminary biological screening approaches are used to evaluate its pharmacological potential?

Standardized antimicrobial assays (e.g., broth microdilution for MIC determination) and enzyme inhibition studies (e.g., kinase or protease targets) are employed. Cell viability assays (MTT/XTT) assess cytotoxicity. Dose-response curves and IC50 values are calculated to quantify potency.

Advanced Research Questions

Q. How can computational chemistry guide the design of novel derivatives or predict reactivity in synthetic pathways?

- DFT Calculations : Model electron density maps to identify nucleophilic/electrophilic sites on the quinazolinone scaffold.

- Molecular Dynamics (MD) : Simulate solvent interactions and stability of intermediates.

- Reaction Path Search : Quantum mechanical methods (e.g., NEB) predict transition states and activation barriers for proposed reactions.

- Cheminformatics : Machine learning models prioritize synthetic routes based on historical reaction databases.

Q. What experimental and statistical methods resolve contradictions in reported biological activity data across studies?

- Orthogonal Assays : Validate antimicrobial activity using both agar diffusion and liquid culture methods.

- SAR Analysis : Compare substituent effects (e.g., piperazine vs. pyridyl groups) to isolate structural determinants of activity.

- Meta-Analysis : Apply multivariate regression to identify confounding variables (e.g., assay pH, incubation time).

Q. How can reaction engineering principles improve yield and scalability in laboratory-scale synthesis?

- DoE (Design of Experiments) : Optimize variables (temperature, solvent ratio) via response surface methodology.

- Catalyst Screening : Test Lewis acids (e.g., ZnCl2) or organocatalysts to accelerate acylation.

- Continuous Flow Reactors : Enhance mixing and heat transfer for exothermic steps.

Q. What strategies validate the compound’s mechanism of action in complex biological systems?

- Proteomics : Identify protein binding partners via pull-down assays coupled with LC-MS/MS.

- Molecular Docking : Simulate ligand-target interactions (e.g., quinazolinone binding to ATP pockets).

- Knockout Models : Use CRISPR/Cas9-modified cell lines to confirm target specificity.

Q. Notes

- Avoid abbreviations; use full chemical nomenclature.

- Methodological rigor is prioritized over speculative claims.

- Contradictory data require cross-validation via standardized protocols.

Propiedades

IUPAC Name |

2-(4-oxo-6-piperazin-1-ylquinazolin-3-yl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N4O3/c19-13(20)8-18-9-16-12-2-1-10(7-11(12)14(18)21)17-5-3-15-4-6-17/h1-2,7,9,15H,3-6,8H2,(H,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BDDWGATUBUCAFZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)C2=CC3=C(C=C2)N=CN(C3=O)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70610812 | |

| Record name | [4-Oxo-6-(piperazin-1-yl)quinazolin-3(4H)-yl]acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70610812 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

288.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

889958-08-1 | |

| Record name | [4-Oxo-6-(piperazin-1-yl)quinazolin-3(4H)-yl]acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70610812 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.